1-Chloroethyl propyl carbonate
Overview
Description
1-Chloroethyl propyl carbonate is a clear, colorless, and oily liquid. It has a molecular formula of C6H11ClO3 , an average mass of 166.603 Da , and a monoisotopic mass of 166.039673 Da . It is also known as CP-2 or Proscar.
Synthesis Analysis
The synthesis of this compound involves the reaction of propyl alcohol and 1-chloroethyl chloroformate in diethyl ether at 0 - 20°C for 4.83333 hours under an inert atmosphere . The yield of this reaction is 84% .Molecular Structure Analysis
The this compound molecule contains a total of 20 bonds. There are 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 carbonate (-thio) derivative .Chemical Reactions Analysis
This compound can undergo nucleophilic substitution reactions. In the SN2 mechanism, the reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 166.6 g/mol .Mechanism of Action
Mode of Action
It’s known that alkyl halides, a group to which this compound belongs, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an electron-rich species, attacks the electrophilic carbon bearing the halogen. This results in the formation of a new bond and the expulsion of the halogen .
Biochemical Pathways
Alkyl halides like this compound are often used in transition metal-catalyzed carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .
Result of Action
In a chemical synthesis context, the result of its action would be the formation of a new organic compound through the substitution reaction or cross-coupling reaction .
Action Environment
The action, efficacy, and stability of 1-Chloroethyl propyl carbonate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, the efficiency of nucleophilic substitution reactions can be affected by the polarity of the solvent .
Safety and Hazards
1-Chloroethyl propyl carbonate is classified as a skin irritant and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . When handling this chemical, it is recommended to use approved safety eyewear, chemically resistant gloves, and protective laboratory clothing .
Properties
IUPAC Name |
1-chloroethyl propyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-3-4-9-6(8)10-5(2)7/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMINTWDWKPQQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OC(C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272638 | |
Record name | Carbonic acid, 1-chloroethyl propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99464-82-1 | |
Record name | Carbonic acid, 1-chloroethyl propyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99464-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 1-chloroethyl propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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